molecular formula C8H8N2O B1506020 Benzo[d]oxazol-6-ylmethanamine CAS No. 872047-63-7

Benzo[d]oxazol-6-ylmethanamine

Cat. No. B1506020
CAS RN: 872047-63-7
M. Wt: 148.16 g/mol
InChI Key: IOKCGCQCJAGOCL-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-6-ylmethanamine is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.17 . This compound is used in research and development .


Molecular Structure Analysis

The molecular structure of Benzo[d]oxazol-6-ylmethanamine can be represented by the SMILES notation: NCC1=CC=C2N=COC2=C1 . The structures of benzoxazole derivatives are usually confirmed by IR, 1H/13C-NMR, and mass spectral studies .

Future Directions

Benzoxazole derivatives, such as Benzo[d]oxazol-6-ylmethanamine, have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . Future research may focus on synthesizing various benzoxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

1,3-benzoxazol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKCGCQCJAGOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716893
Record name 1-(1,3-Benzoxazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]oxazol-6-ylmethanamine

CAS RN

872047-63-7
Record name 1-(1,3-Benzoxazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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